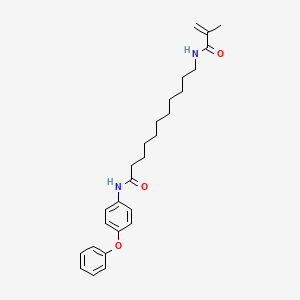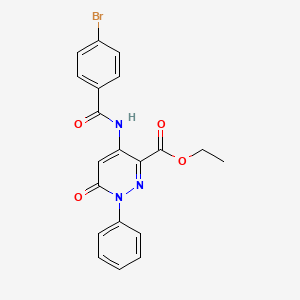
11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide” is a synthetic organic compound It is characterized by its complex molecular structure, which includes an amide group, a phenoxyphenyl group, and a methylprop-2-enoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine.
Introduction of the phenoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Addition of the methylprop-2-enoylamino group: This could be done through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
For industrial-scale production, the synthesis would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysts: Using catalysts to increase reaction rates.
Solvents: Choosing solvents that maximize solubility and reaction efficiency.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different products.
Reduction: Reduction reactions could alter the functional groups within the molecule.
Substitution: The phenoxyphenyl group might participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
“11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide” could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the synthesis of polymers or as an additive in materials science.
Mechanism of Action
The mechanism by which “11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide” exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular membranes: Affecting membrane properties or signaling pathways.
Participating in chemical reactions: Within biological systems to produce active metabolites.
Comparison with Similar Compounds
Similar Compounds
11-(2-methylprop-2-enoylamino)-N-(4-phenylphenyl)undecanamide: Similar structure but with a phenyl group instead of a phenoxyphenyl group.
11-(2-methylprop-2-enoylamino)-N-(4-methoxyphenyl)undecanamide: Contains a methoxy group instead of a phenoxy group.
Uniqueness
“11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O3/c1-22(2)27(31)28-21-13-8-6-4-3-5-7-12-16-26(30)29-23-17-19-25(20-18-23)32-24-14-10-9-11-15-24/h9-11,14-15,17-20H,1,3-8,12-13,16,21H2,2H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJUTLJNMPPDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide](/img/structure/B2433616.png)
![7-Chloro-1-(pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2433617.png)

![3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2433622.png)

![3-(4-ethoxyphenyl)-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2433625.png)
![2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide](/img/structure/B2433626.png)



![1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine](/img/structure/B2433631.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2433637.png)
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2433638.png)
